molecular formula C9H9Cl2NO B102647 3-chloro-N-(4-chlorophenyl)propanamide CAS No. 19314-16-0

3-chloro-N-(4-chlorophenyl)propanamide

Cat. No. B102647
CAS RN: 19314-16-0
M. Wt: 218.08 g/mol
InChI Key: XHQYWNFRAYYHIT-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chlorophenyl)propanamide is a chemical compound with the CAS Number: 19314-16-0 . Its molecular formula is C9H9Cl2NO and it has a molecular weight of 218.08 .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(4-chlorophenyl)propanamide is 1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

3-chloro-N-(4-chlorophenyl)propanamide is a solid at room temperature . The predicted melting point is 133.25° C and the predicted boiling point is 388.0° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the predicted refractive index is n20D 1.59 .

Scientific Research Applications

Crystallography and Structural Analysis

3-chloro-N-(4-chlorophenyl)propanamide: has been studied for its crystal structure, which can provide insights into its chemical behavior and interactions. The compound forms classical N—H…O hydrogen bonds and C–H…O contacts in the crystal, connecting the molecules into chains . This information is valuable for understanding the material’s properties and can aid in the design of new compounds with desired characteristics.

Synthetic Intermediate

This compound serves as a synthetic intermediate in organic chemistry. It can be used to synthesize various halogenated derivatives of secondary amides, which are important in the development of pharmaceuticals and agrochemicals. The presence of both chloro groups makes it a versatile precursor for further chemical modifications .

Material Science

In material science, 3-chloro-N-(4-chlorophenyl)propanamide could be explored for the development of new materials. Its molecular structure suggests potential for forming polymers or co-polymers, which could have applications in creating novel plastics or resins with specific properties like increased resistance to heat or chemicals .

Chemical Synthesis

The compound is used in chemical synthesis processes. Its reactivity with various agents can lead to the production of a wide range of substances, including dyes, pigments, and other functional materials. Researchers in this field might investigate the compound’s reactivity patterns to develop more efficient synthesis routes .

Analytical Chemistry

In analytical chemistry, derivatives of 3-chloro-N-(4-chlorophenyl)propanamide could be used as standards or reagents. Due to its defined structure and properties, it can serve as a reference compound in chromatography or spectrometry, helping to identify or quantify other substances .

Pharmacological Research

While direct pharmacological applications of 3-chloro-N-(4-chlorophenyl)propanamide are not well-documented, its structural features suggest potential use in drug design. The compound could be a starting point for the synthesis of new medicinal agents, particularly in the field of anti-inflammatory or analgesic drugs, given the importance of the amide group in bioactive molecules .

properties

IUPAC Name

3-chloro-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYWNFRAYYHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872865
Record name 3-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-chlorophenyl)propanamide

CAS RN

19314-16-0
Record name Propionanilide, 3,4'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019314160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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